molecular formula C9H18O3 B8351909 (-)-Ethyl-2-butoxypropionate

(-)-Ethyl-2-butoxypropionate

Cat. No.: B8351909
M. Wt: 174.24 g/mol
InChI Key: HMONIZCCNGYDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Ethyl-2-butoxypropionate is a chiral ester characterized by a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 2-position of the propionate backbone and an ethyl ester group. Its molecular formula is C₉H₁₈O₃, with a molecular weight of 174.24 g/mol. The (-)-enantiomer indicates specific stereochemistry, making it valuable in asymmetric synthesis and pharmaceutical applications where enantioselectivity is critical.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl 2-butoxypropanoate

InChI

InChI=1S/C9H18O3/c1-4-6-7-12-8(3)9(10)11-5-2/h8H,4-7H2,1-3H3

InChI Key

HMONIZCCNGYDDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Bromopropionate

  • Molecular Formula : C₅H₉BrO₂
  • Molecular Weight : 181.03 g/mol
  • Key Features : A bromine atom replaces the butoxy group at the 2-position. The absence of stereocenters (0 defined) contrasts with the chiral (-)-enantiomer of the target compound.
  • Reactivity : Bromine’s electronegativity enhances electrophilic reactivity, making it useful in nucleophilic substitution reactions.
  • Applications : Primarily employed as an alkylating agent or intermediate in organic synthesis.
  • Safety : Brominated esters may pose higher toxicity risks compared to alkoxy derivatives due to halogen volatility.

Ethyl 3-Bromo-2-(Bromomethyl)propionate

  • Molecular Formula : C₆H₈Br₂O₂
  • Molecular Weight : 280.94 g/mol
  • Key Features : Dual bromine substituents (2-bromo and 3-bromomethyl) increase molecular weight and steric hindrance.
  • Reactivity : Enhanced leaving-group capacity for cascade alkylation or polymerization reactions.
  • Applications : Used in specialized syntheses requiring multiple halogenation steps.

Ethyl 2-(4-Chlorophenoxy)-2-Methylpropionate (Ethyl Clofibrate)

  • Molecular Formula : C₁₂H₁₅ClO₃
  • Molecular Weight : 242.70 g/mol
  • Key Features: Aromatic chlorophenoxy and methyl groups introduce lipophilicity and metabolic stability.
  • Applications : Historically used as a lipid-lowering agent.
  • Safety: Classified by IARC for carcinogenicity risks due to chlorinated aromatic byproducts .

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate

  • Molecular Formula : C₁₁H₁₁FO₃
  • Molecular Weight : 210.20 g/mol
  • Key Features : Fluorophenyl and ketone groups enhance electron-withdrawing effects, affecting solubility and hydrogen-bonding capacity.
  • Applications : Intermediate in fluorinated pharmaceutical synthesis (e.g., NSAIDs).

Ethyl (S)-2-(Benzyloxy)propionate

  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Key Features : Benzyloxy group provides steric protection for hydroxyl groups in chiral syntheses.
  • Reactivity: Requires hydrogenolysis for deprotection, unlike the butoxy group, which may require acid/base conditions.
  • Applications : Common in peptide and carbohydrate chemistry.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(-)-Ethyl-2-butoxypropionate C₉H₁₈O₃ 174.24 2-butoxy, chiral center Chiral synthesis, pharmaceuticals
Ethyl 2-bromopropionate C₅H₉BrO₂ 181.03 2-bromo Alkylating agent
Ethyl clofibrate C₁₂H₁₅ClO₃ 242.70 4-chlorophenoxy, methyl Lipid regulation (historical)
Ethyl (S)-2-(benzyloxy)propionate C₁₂H₁₆O₃ 208.25 2-benzyloxy, S-configuration Protecting-group chemistry

Key Findings and Implications

Substituent Effects: Halogenated analogs (Br, Cl, F) exhibit higher reactivity but increased toxicity risks compared to alkoxy derivatives like this compound . The butoxy group’s non-aromatic nature may improve metabolic stability relative to chlorophenoxy or benzyloxy groups .

Stereochemical Considerations: The (-)-enantiomer’s chirality enables enantioselective applications, unlike non-chiral brominated esters .

Safety Profiles: Alkoxy esters generally pose lower carcinogenic risks than halogenated analogs, as noted in IARC evaluations .

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